5-Fluoro-2-methylpyridin-4-OL

Description

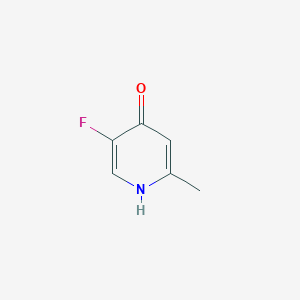

5-Fluoro-2-methylpyridin-4-OL is a pyridine derivative featuring a hydroxyl group at position 4, a fluorine atom at position 5, and a methyl group at position 2. This substitution pattern imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and material science. The methyl group contributes steric bulk, which may affect binding affinity in biological systems or crystallization behavior in materials.

Properties

Molecular Formula |

C6H6FNO |

|---|---|

Molecular Weight |

127.12 g/mol |

IUPAC Name |

5-fluoro-2-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C6H6FNO/c1-4-2-6(9)5(7)3-8-4/h2-3H,1H3,(H,8,9) |

InChI Key |

GHKMRRNROIZXLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(=CN1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylpyridin-4-OL can be achieved through various methods. One common approach involves the fluorination of 2-methylpyridin-4-OL using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method includes the diazotization of 2-amino-5-fluoro-4-methylpyridine followed by hydrolysis .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process typically requires stringent control of temperature and pressure to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylpyridin-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

5-Fluoro-2-methylpyridin-4-OL has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.

Industry: The compound is used in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylpyridin-4-OL involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Substituent Analysis

The table below highlights key structural differences between 5-Fluoro-2-methylpyridin-4-OL and related compounds from the evidence:

Key Observations:

- Substituent Position Effects: The hydroxyl group at position 4 in this compound and 3-Amino-5-methoxypyridin-4-OL•2HCl contrasts with its position at 2 in 5-Fluoro-3-iodopyridin-2-ol . Hydroxyl groups at position 4 are typically less acidic than those at position 2 due to reduced conjugation with the pyridine nitrogen. However, the electron-withdrawing fluorine at position 5 in the target compound may enhance acidity compared to non-fluorinated analogs.

- Electronic Effects: Fluorine’s electronegativity in the target compound and 5-Fluoro-3-iodopyridin-2-ol may stabilize negative charges, favoring deprotonation of the hydroxyl group. The amino group in 3-Amino-5-methoxypyridin-4-ol•2HCl provides basicity, enabling salt formation (e.g., HCl), whereas the target compound’s methyl and fluorine substituents favor neutral or weakly acidic behavior.

Physicochemical and Reactivity Trends

- Lipophilicity: The methyl group in this compound likely increases lipophilicity compared to the iodine-containing analog , which has higher polarizability but similar halogenated character. The methoxy group in 3-Amino-5-methoxypyridin-4-ol•2HCl may reduce lipophilicity relative to the target compound due to oxygen’s electronegativity.

- Synthetic Accessibility: Introducing fluorine at position 5 (common in both the target and ) may involve electrophilic fluorination or halogen-exchange reactions.

Research Findings and Implications

While direct experimental data on this compound are unavailable in the provided sources, comparisons with structural analogs suggest:

- Acidity: The hydroxyl group’s pKa is likely lower than that of non-fluorinated pyridinols (e.g., ~8–10 for typical pyridinols) due to fluorine’s electron-withdrawing effect.

- Biological Relevance : The methyl group may enhance membrane permeability in drug design, as seen in lipophilic analogs like 5-Fluoro-3-iodopyridin-2-ol .

- Material Applications : Steric effects from the methyl group could influence crystallinity, contrasting with the bulkier iodine in , which might disrupt packing efficiency.

Limitations and Contradictions

- The provided evidence lacks quantitative data (e.g., pKa, solubility) for direct comparisons.

- Substituent positions and types vary significantly among analogs, making extrapolations speculative.

References Catalog of Pyridine Compounds (2017). Catalog of Pyridine Compounds (2017). Catalog of Rare Chemicals (2017).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.